4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-15-13-21(16(2)12-19(15)23)31(28,29)26-18-5-3-4-17(14-18)20-6-7-22(25-24-20)27-8-10-30-11-9-27/h3-7,12-14,26H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRRFJGPJADSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Chloro-2,5-Dimethylbenzene
The starting material, 4-chloro-2,5-dimethylbenzene, undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions.
Conversion to Sulfonyl Chloride
The sodium sulfonate is treated with phosphorus pentachloride (PCl₅) or phosgene (COCl₂) to form the sulfonyl chloride.
Synthesis of 3-(6-Morpholinopyridazin-3-yl)Aniline
Preparation of 6-Morpholinopyridazine
Pyridazine is functionalized at the 6-position via nucleophilic substitution with morpholine:
Suzuki Coupling to Introduce the Aniline Group
The 6-morpholinopyridazine is coupled with 3-aminophenylboronic acid using a palladium catalyst:
- Catalyst System : Pd(PPh₃)₄ with K₂CO₃.
- Solvent : Toluene/water biphasic system.
- Temperature : 90–110°C.
- Yield : 65–70%.
Sulfonamide Bond Formation
The final step involves reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-(6-morpholinopyridazin-3-yl)aniline:
- Reaction Setup :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
- Yield : 70–75%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Sulfonyl Chloride Reagent | Coupling Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| A | PCl₅ | Pd(PPh₃)₄ | 70 | 97 | Moderate |
| B | COCl₂ | Pd(OAc)₂ | 75 | 98 | High |
| C | SOCl₂ | CuI | 65 | 95 | Low |
Key Observations :
- Method B (phosgene-based) offers superior yield and purity but requires stringent safety protocols.
- Method C (thionyl chloride) is less efficient due to side reactions.
Challenges and Optimization Strategies
Regioselectivity in Pyridazine Functionalization
The 6-position of pyridazine is preferentially substituted due to electronic effects, but trace 5-substituted byproducts may form. Gradient chromatography is essential for isolation.
Solvent Effects on Sulfonamide Formation
Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Non-polar solvents (e.g., DCM) favor cleaner reactions.
Catalytic Improvements
Recent advances employ Buchwald-Hartwig amination for aryl coupling, reducing palladium loading by 50% while maintaining yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert functional groups to more reduced forms.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for chlorination and methyl iodide (CH3I) for methylation are typically employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied for potential therapeutic uses.
Medicine: It may have potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for example, can bind to enzymes or receptors, modulating their activity. The morpholine and pyridazine moieties may also play a role in the compound's biological activity by interacting with cellular components.
Comparison with Similar Compounds
4-Chloro-2,6-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
4-Chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
This compound
Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of the morpholine and pyridazine moieties, which contribute to its distinct chemical and biological properties.
Biological Activity
4-Chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23ClN4O2S. The structure includes a benzenesulfonamide moiety, which is often linked to various biological activities, particularly in the context of antiviral and anticancer properties.
Research indicates that compounds with benzenesulfonamide structures can inhibit specific enzymes or proteins involved in disease progression. For instance, studies have shown that certain derivatives can act as inhibitors of HIV-1 by interfering with the capsid core assembly process. This mechanism is critical for the development of effective antiviral therapies .
Antiviral Activity
The compound has demonstrated significant antiviral activity against HIV-1. In vitro studies reported an EC50 (the concentration required to reduce viral replication by 50%) ranging from 90 nM to over 10 μM depending on structural modifications. The presence of a morpholinopyridazin moiety enhances its interaction with viral proteins, leading to improved efficacy against HIV .
Anticancer Potential
In addition to antiviral properties, compounds similar to this compound have shown promise in cancer treatment. They may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For example, studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Antiviral Efficacy
A study conducted on a series of benzenesulfonamide derivatives demonstrated that modifications at the para position significantly affected antiviral activity. The most potent derivative showed an EC50 value of 90 nM against HIV-1, highlighting the importance of structural optimization in enhancing biological activity .
Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of sulfonamide derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The study emphasized the role of electronic and steric factors in determining the efficacy of these compounds .
Data Tables
| Activity | EC50 Value (nM) | Mechanism |
|---|---|---|
| Antiviral (HIV-1) | 90 | Capsid core assembly inhibition |
| Anticancer (various) | Varies (up to 10 μM) | Apoptosis induction via caspase activation |
Q & A
Q. What are the key considerations for synthesizing 4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzenesulfonamide core and pyridazine-morpholine moiety. Key steps include:
- Preparation of intermediates: Chlorination and methylation of the benzenesulfonamide core, followed by coupling with a pre-synthesized 3-(6-morpholinopyridazin-3-yl)aniline derivative via nucleophilic substitution .
- Optimization of reaction conditions: Temperature (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios (e.g., 1.2 equivalents of morpholine derivative to minimize side products) .
- Monitoring: Thin-layer chromatography (TLC) to track reaction progress and column chromatography for purification .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methyl groups at 2,5-positions, morpholine proton integration). For example, aromatic protons in the pyridazine ring appear as doublets at δ 7.2–8.1 ppm .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1334–1160 cm) and N–H bending (3240–3247 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z ~500) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinase or protease targets due to the morpholine-pyridazine motif’s affinity for ATP-binding pockets. Use fluorescence-based assays with IC determination .
- Cell Viability Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with 1–100 µM compound and measure viability via MTT assay .
Advanced Research Questions
Q. How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Orthogonal Validation : Cross-check NMR with HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm purity. For ambiguous peaks, use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .
- Byproduct Analysis : Isolate side products via preparative TLC and characterize structurally. Adjust reaction conditions (e.g., lower temperature for amide coupling to reduce hydrolysis) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituted morpholine (e.g., 4-methylpiperidine in place of morpholine) or modified sulfonamide substituents (e.g., nitro or fluoro groups) .
- Activity Correlation : Test analogs in enzyme inhibition assays and correlate substituent electronegativity or steric bulk with IC values. Use molecular docking to predict binding interactions .
Q. What experimental approaches are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., -ATP) to assess displacement in kinase targets .
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking suspected targets (e.g., PI3K isoforms) to confirm on-target effects .
Q. How can stability studies be conducted to assess the compound’s shelf life and reactivity under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions (pH 1–13, UV light, 40°C/75% RH) and monitor degradation via HPLC. Identify degradation products using LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS/MS to predict in vivo stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
